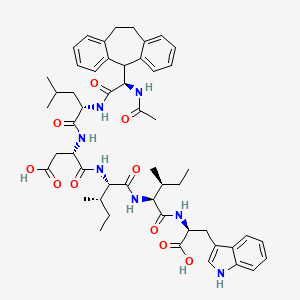

PD 145065

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69)/t29-,30-,39-,40-,41-,44-,45-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAQSWKGRRUBDJ-OMUAVVNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H67N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165208 | |

| Record name | PD 145065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

950.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153049-49-1 | |

| Record name | PD 145065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153049491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 145065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PD 145065: A Technical Guide to its Mechanism of Action as a Non-Selective Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 145065 is a potent, non-selective peptide antagonist of the endothelin (ET) receptor system. It competitively inhibits the binding of endothelin-1 (ET-1), a powerful vasoconstrictor, to both the ETA and ETB receptor subtypes. This dual antagonism makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the endothelin system and a lead compound in the development of therapeutics for diseases characterized by excessive ET-1 activity, such as hypertension and vasospasm. This guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Antagonism of Endothelin Receptors

The primary mechanism of action of this compound is the competitive blockade of ETA and ETB receptors. By occupying the binding sites on these receptors, this compound prevents the endogenous ligand, ET-1, from initiating the downstream signaling cascades that lead to its diverse physiological effects.

ETA Receptors: Primarily located on vascular smooth muscle cells, the activation of ETA receptors by ET-1 leads to potent and sustained vasoconstriction.

ETB Receptors: ETB receptors have a more complex role. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation. However, ETB receptors are also present on smooth muscle cells, where their stimulation can contribute to vasoconstriction. This compound, by blocking both receptor subtypes, inhibits the net vasoconstrictor effects of ET-1.[1][2]

Quantitative Data: Receptor Binding and Functional Inhibition

The potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) for both ETA and ETB receptors.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| IC50 | ETA | 4 nM | Rabbit renal artery vascular smooth muscle cells | [3] |

| IC50 | ETB | 15 nM | Rat cerebellum | [3] |

Signaling Pathways Modulated by this compound

Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by ET-1, trigger a cascade of intracellular signaling events. This compound, by blocking these receptors, prevents the initiation of these pathways. The primary signaling pathway affected is the phospholipase C (PLC) pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50, and subsequently Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the endothelin receptors.

Materials:

-

Cell membranes expressing ETA or ETB receptors (e.g., from rabbit renal artery or rat cerebellum).

-

Radioligand: [¹²⁵I]-ET-1.

-

Test compound: this compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Cell membranes (typically 20-50 µg of protein per well).

-

This compound at various concentrations or vehicle (for total binding).

-

A saturating concentration of a non-radiolabeled endothelin receptor antagonist (for non-specific binding).

-

-

Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd value) to all wells.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes) with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. rpsg.org.uk [rpsg.org.uk]

- 2. Effects of the combined ETA and ETB receptor antagonist PD145065 on arteries, arterioles, and veins in the cat hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound A highly potent but non-selective endothelin receptor antagonist [IC50= 4 nM for the ETA receptor (rabbit renal artery vascular smooth muscle cells); IC50 = 15 nM for the ETB receptor (rat cerebellum)]. | 153049-49-1 [sigmaaldrich.com]

The Function of PD 145065: A Technical Guide to a Non-Selective Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 145065 is a potent, non-peptide antagonist of both the endothelin A (ETA) and endothelin B (ETB) receptors. This document provides a comprehensive technical overview of its function, pharmacological characteristics, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for professionals in the fields of pharmacology, drug discovery, and biomedical research who are investigating the endothelin system and its antagonists.

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), ETA and ETB, plays a critical role in vasoconstriction and cell proliferation. Dysregulation of the endothelin system is implicated in various cardiovascular and renal diseases. This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the endothelin system due to its non-selective antagonism of both receptor subtypes.

Mechanism of Action

This compound functions as a competitive antagonist at both ETA and ETB receptors. By binding to these receptors, it prevents the endogenous endothelin peptides from binding and initiating downstream signaling cascades. This blockade inhibits the physiological responses mediated by these receptors, most notably vasoconstriction and mitogenesis.

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound, providing key metrics for its binding affinity and functional potency.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| ETA | [125I]ET-1 | Human cloned ETA receptors | 0.47 |

| ETB | [125I]ET-1 | Human cloned ETB receptors | 2.5 |

Table 2: In Vitro Functional Antagonist Potency of this compound

| Receptor Subtype | Agonist | Functional Assay | Tissue/Cell Line | IC50 (nM) | pA2 |

| ETA | Endothelin-1 | Inhibition of vasoconstriction | Rabbit renal artery vascular smooth muscle cells | 4 | 8.5 |

| ETB | Endothelin-1 | Inhibition of contraction | Rat fundus | 15 | 7.8 |

Signaling Pathways

This compound, by blocking ETA and ETB receptors, inhibits the activation of several key intracellular signaling pathways. Both receptor subtypes are coupled to Gq proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a critical second messenger in vasoconstriction and cell proliferation. DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).

Figure 1. Simplified signaling pathway of endothelin receptors and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Membrane preparations from cells expressing either human ETA or ETB receptors.

-

[125I]ET-1 (Radioligand)

-

This compound (unlabeled competitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid and counter

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound, and 50 µL of [125I]ET-1 (at a final concentration close to its Kd).

-

To initiate the binding reaction, add 100 µL of the membrane preparation to each well.

-

Incubate the plate at 25°C for 2 hours with gentle agitation.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled ET-1.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay for IC50 and pA2 Determination (Calcium Mobilization)

This protocol outlines a functional assay to measure the ability of this compound to inhibit endothelin-1-induced intracellular calcium mobilization.

Materials:

-

Vascular smooth muscle cells (e.g., A7r5 cells) cultured in 96-well black-walled, clear-bottom plates.

-

Fura-2 AM or Fluo-4 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Endothelin-1 (agonist)

-

This compound (antagonist)

-

Fluorescence plate reader with dual excitation/emission capabilities (for Fura-2) or single excitation/emission (for Fluo-4).

Procedure:

-

Seed cells in the 96-well plates and grow to confluence.

-

Load the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM) in HBSS for 60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of this compound for 20 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add a fixed concentration of endothelin-1 (typically the EC80) to stimulate an increase in intracellular calcium.

-

Record the fluorescence change over time.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence response to endothelin-1.

-

IC50 values are determined by plotting the percentage inhibition against the concentration of this compound.

-

For pA2 determination (Schild analysis), concentration-response curves to endothelin-1 are generated in the absence and presence of multiple fixed concentrations of this compound. The dose ratios are then used to construct a Schild plot to determine the pA2 value.

Experimental Workflow

The characterization of a novel endothelin receptor antagonist like this compound typically follows a structured experimental workflow, from initial screening to in-depth pharmacological profiling.

PD 145065: A Technical Guide to a Non-Selective Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 145065 is a potent, non-selective peptide antagonist of the endothelin (ET) receptors, ETA and ETB.[1] Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in vascular homeostasis and are implicated in the pathophysiology of various cardiovascular diseases, including hypertension.[2][3] The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ETA and ETB). ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[2][4] this compound, by blocking both receptor subtypes, serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the endothelin system.

Chemical Properties

This compound is a synthetic peptide with the following sequence: Ac-{D-Bhg}-Leu-Asp-Ile-Ile-Trp-OH, where Bhg represents 5H-dibenzo[a,d]cycloheptene-5-glycine.

| Property | Value |

| CAS Number | 153049-49-1 |

| Molecular Formula | C₅₂H₆₇N₇O₁₀ |

| Molecular Weight | 950.13 g/mol |

Mechanism of Action

This compound competitively antagonizes the binding of endothelin peptides to both ETA and ETB receptors. By blocking these receptors, it inhibits the downstream signaling cascades initiated by endothelin, leading to the attenuation of physiological responses such as vasoconstriction and cell proliferation.

Quantitative Data

The inhibitory potency of this compound has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data.

| Parameter | Receptor | Species/Tissue | Value | Reference |

| IC₅₀ | ETA | Rabbit renal artery vascular smooth muscle cells | 4 nM | [1] |

| IC₅₀ | ETB | Rat cerebellum | 15 nM |

Signaling Pathways

The activation of ETA and ETB receptors by endothelin-1 (ET-1) triggers a cascade of intracellular signaling events. This compound blocks these pathways at the receptor level.

Endothelin Receptor Signaling

Caption: Endothelin receptor signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Membrane preparations from cells expressing either human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add membrane preparation, [¹²⁵I]-ET-1 (at a concentration near its Kd), and varying concentrations of this compound.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [¹²⁵I]-ET-1 binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing ETA or ETB receptors (e.g., A10 cells).[5]

-

Fura-2 AM fluorescent calcium indicator.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

ET-1.

-

This compound.

-

Fluorescence plate reader or microscope.

Procedure:

-

Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with Fura-2 AM (e.g., 1-5 µM in HBSS) for 30-60 minutes at 37°C.[6]

-

Wash the cells with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.[6]

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).[7]

-

Add a fixed concentration of ET-1 (e.g., EC₅₀ concentration) to stimulate the cells.

-

Immediately record the change in fluorescence ratio over time.

-

Analyze the data to determine the inhibitory effect of this compound on the ET-1-induced calcium response and calculate the IC₅₀ value.

In Vivo Assessment of Renal Hemodynamics in Anesthetized Rats

This protocol evaluates the in vivo efficacy of this compound in antagonizing the renal vasoconstrictor effects of ET-1.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Anesthetic (e.g., sodium pentobarbital).

-

Catheters for arterial and venous access.

-

Flow probe for measuring renal blood flow.

-

Pressure transducer for measuring mean arterial pressure (MAP).

-

Infusion pumps.

-

ET-1.

-

This compound.

-

Saline.

Procedure:

-

Anesthetize the rat and insert catheters into the femoral artery (for MAP measurement) and femoral vein (for drug infusion).

-

Expose the left renal artery and place a flow probe around it to measure renal blood flow.

-

Allow the animal to stabilize after surgery.

-

Infuse ET-1 intravenously at a constant rate to induce a sustained increase in MAP and a decrease in renal blood flow.

-

Once a stable response to ET-1 is achieved, co-infuse this compound intravenously at varying doses.

-

Continuously record MAP and renal blood flow throughout the experiment.

-

Calculate renal vascular resistance (RVR = MAP / renal blood flow).

-

Analyze the data to determine the dose-dependent reversal of ET-1-induced changes in MAP and RVR by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a non-selective endothelin receptor antagonist like this compound.

Caption: A typical workflow for the discovery and development of a non-selective endothelin receptor antagonist.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of the endothelin system in health and disease. Its non-selective antagonism of both ETA and ETB receptors allows for the comprehensive blockade of endothelin-mediated signaling. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this and other endothelin receptor antagonists in the context of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rpsg.org.uk [rpsg.org.uk]

- 3. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ET Receptor Antagonist (this compound) - Echelon Biosciences [echelon-inc.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. ionbiosciences.com [ionbiosciences.com]

PD 145065: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of PD 145065, a potent, non-selective endothelin receptor antagonist. This document consolidates key data from scientific literature and presents it in a structured format to facilitate research and development efforts in fields related to endothelin signaling and associated pathologies.

Core Chemical and Pharmacological Properties

This compound is a synthetic hexapeptide that acts as a competitive antagonist at both endothelin A (ETA) and endothelin B (ETB) receptors. Its structure includes the non-proteinogenic amino acid 5H-dibenzo[a,d]cycloheptene-5-glycine (Bhg).

Chemical Structure and Properties

The chemical identity of this compound is the peptide with the sequence Ac-{D-Bhg}-L-Leu-L-Asp-L-Ile-L-Ile-L-Trp-OH.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C52H67N7O10 | [2] |

| Molecular Weight | 950.13 g/mol | [2] |

| CAS Number | 153049-49-1 | |

| Appearance | Lyophilized solid | [2] |

| Storage | Store at -20°C, protect from light | [2] |

| Purity | ≥95% (HPLC) | [2] |

| Peptide Content | ≥75% | [2] |

Note: Specific data on melting point and solubility were not available in the reviewed literature. It is supplied as a lyophilized powder and should be stored protected from light.

Pharmacological Properties

This compound is characterized by its high potency and lack of selectivity for the two major endothelin receptor subtypes, ETA and ETB.

Table 2: Pharmacological Activity of this compound

| Parameter | Receptor | Species/Tissue | Value | Source |

| IC50 | ETA | Rabbit renal artery vascular smooth muscle cells | 4.0 nM | [3] |

| IC50 | ETB | Rat cerebellum | 15 nM | [3] |

| pA2 | ETA | Rabbit femoral artery (ET-1 induced vasoconstriction) | 6.9 | [3] |

| pA2 | ETB | Rabbit pulmonary artery (SRTX-6c induced vasoconstriction) | 7.1 | [3] |

Mechanism of Action and Signaling Pathway

Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors (GPCRs), ETA and ETB. This compound competitively antagonizes the binding of endothelins to these receptors, thereby inhibiting their downstream signaling cascades.

Activation of ETA receptors, primarily located on vascular smooth muscle cells, leads to vasoconstriction. ETB receptors are found on both endothelial and smooth muscle cells. On endothelial cells, their activation mediates vasodilation via the release of nitric oxide and prostacyclin, and they are also involved in the clearance of circulating endothelin. On smooth muscle cells, ETB receptors can also mediate vasoconstriction.

The binding of endothelin to its receptors typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The sustained elevation of intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, contributes to the physiological responses, including vasoconstriction and cell proliferation.

References

- 1. Antagonism of renal and systemic responses to endothelin-1 infusion with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ET Antagonist this compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. In vitro and in vivo studies with a series of hexapeptide endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 145065: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 145065 is a potent, non-selective endothelin (ET) receptor antagonist that has been instrumental in cardiovascular research. By blocking both ETA and ETB receptors, it effectively inhibits the physiological actions of endothelin-1 (ET-1), a powerful vasoconstrictor. This guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, to support its application in cardiovascular research and drug development.

Introduction

Endothelin-1 is a peptide produced by endothelial cells that plays a crucial role in vascular tone and cardiovascular homeostasis. Its effects are mediated through two main receptor subtypes: ETA and ETB receptors. The activation of ETA receptors on vascular smooth muscle cells leads to potent vasoconstriction and cell proliferation. The role of ETB receptors is more complex; their activation on endothelial cells can lead to the release of vasodilators like nitric oxide, while their presence on smooth muscle cells can also contribute to vasoconstriction.

This compound, with the chemical structure Ac-D-Bhg-L-Leu-L-Asp-L-Ile-L-Ile-L-Trp (where D-Bhg is 5H-dibenzyl[a,d]cycloheptene-10,11-dihydroglycine), is a non-selective antagonist of both ETA and ETB receptors.[1] This non-selectivity makes it a valuable tool for investigating the overall physiological and pathophysiological roles of the endothelin system in cardiovascular regulation. It is also utilized as a model to study mitogenic signal transduction by vasoactive peptides.[2]

Mechanism of Action

This compound exerts its effects by competitively binding to and inhibiting both ETA and ETB receptors.[1][2] This dual antagonism prevents the binding of endogenous endothelin-1, thereby blocking its downstream signaling pathways. The blockade of ETA receptors directly counteracts vasoconstriction, while the inhibition of ETB receptors on vascular smooth muscle also contributes to the reduction of pressor responses. This comprehensive blockade allows researchers to investigate the complete contribution of the endothelin system to various cardiovascular phenomena.

Quantitative Data

The potency of this compound has been quantified in various studies. The following table summarizes key inhibitory concentration data.

| Parameter | Value | Receptor/Tissue | Species | Reference |

| IC50 | 4 nM | ETA Receptor (Vascular Smooth Muscle Cells) | Rabbit (Renal Artery) | [3] |

Note: IC50 is the concentration of an inhibitor required to reduce the response of an agonist by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to assess its effects on cardiovascular parameters in vivo.

Antagonism of Endothelin-1 Induced Pressor and Renal Responses in Anesthetized Rats

This protocol is based on studies investigating the efficacy of this compound in blocking the systemic and renal hemodynamic effects of ET-1 infusion.[1]

Objective: To determine the ability of this compound to prevent ET-1-induced increases in blood pressure and renal vascular resistance.

Materials:

-

Male Wistar rats

-

Endothelin-1

-

This compound (0.05 mg/min/rat)[1]

-

Anesthetic agent (e.g., sodium pentobarbital)

-

Saline solution

-

Infusion pumps

-

Blood pressure transducer and recording system

-

Flow probe for renal blood flow measurement

-

Catheters for intravenous infusion and arterial pressure measurement

Procedure:

-

Anesthetize the rats and maintain a stable level of anesthesia throughout the experiment.

-

Surgically implant catheters into a femoral vein for infusions and a femoral artery for continuous blood pressure monitoring.

-

Place a flow probe around the renal artery to measure renal blood flow.

-

Allow for a stabilization period after surgery.

-

Begin a continuous intravenous infusion of this compound or a vehicle control (saline).

-

After a pre-infusion period with the antagonist, start a co-infusion of endothelin-1 at a specified rate (e.g., 2 or 4 pmol/min/rat).[1]

-

Continuously record mean arterial pressure (MAP) and renal blood flow for the duration of the infusion (e.g., 2 hours).[1]

-

Calculate renal vascular resistance from the MAP and renal blood flow data.

-

Measure glomerular filtration rate (GFR) at baseline and during the infusion period.

Expected Outcomes:

-

Infusion of endothelin-1 alone is expected to cause a significant increase in MAP and renal vascular resistance, and a decrease in GFR and renal blood flow.[1]

-

Co-infusion with this compound is expected to completely block these effects of endothelin-1, demonstrating its efficacy as an ET receptor antagonist in vivo.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental procedures involving this compound are provided below using Graphviz.

Endothelin Signaling Pathway and Point of Inhibition by this compound

Caption: Endothelin signaling pathway and inhibition by this compound.

Experimental Workflow for In Vivo Antagonism Studies

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the complex role of the endothelin system in cardiovascular physiology and pathology. Its non-selective antagonism of both ETA and ETB receptors provides a comprehensive means to study the integrated effects of endothelin-1. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to leverage this compound in their cardiovascular research endeavors.

References

PD 145065: A Non-Selective Endothelin Receptor Antagonist for Vasoconstriction Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD 145065 is a potent, non-selective antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. This hexapeptide analog effectively counteracts the vasoconstrictive effects of the potent endogenous peptide, endothelin-1 (ET-1). By blocking both ETA and ETB receptors, which are key mediators in vascular tone regulation, this compound serves as a critical tool in cardiovascular research. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visual representations of its signaling pathway and experimental workflows.

Mechanism of Action

Endothelin-1, a 21-amino acid peptide, is one of the most potent vasoconstrictors known. It exerts its effects by binding to two distinct G protein-coupled receptors: ETA and ETB receptors.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, the activation of ETA receptors by ET-1 leads to a cascade of intracellular events, culminating in potent and sustained vasoconstriction. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with PKC activation, lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.

-

ETB Receptors: These receptors are found on both vascular smooth muscle cells and endothelial cells. On smooth muscle cells, their activation also contributes to vasoconstriction. However, on endothelial cells, ETB receptor activation by ET-1 stimulates the production of vasodilators, primarily nitric oxide (NO) and prostacyclin, which counterbalance the vasoconstrictive effects.

This compound, as a non-selective antagonist, competitively binds to both ETA and ETB receptors, thereby inhibiting the actions of ET-1. This dual antagonism prevents the ET-1-induced vasoconstriction mediated by both receptor subtypes on vascular smooth muscle cells.

Quantitative Data

The efficacy of this compound as an endothelin receptor antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of this compound

| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |

| IC50 | ETA | Rabbit renal artery vascular smooth muscle cells | 4 nM | [1] |

| IC50 | ETB | Rat cerebellum | 15 nM | |

| pA2 | ETA | Rabbit femoral artery | 6.9 | |

| pA2 | ETB | Rabbit pulmonary artery | 7.1 |

Table 2: In Vivo Effects of this compound on Endothelin-1-Induced Vasoconstriction

| Experimental Model | Parameter Measured | Effect of this compound | Dosage | Reference |

| Anesthetized Rats | Mean Arterial Pressure (MAP) | Weakly antagonized the established pressor effects of ET-1 | 10⁻⁷ mol kg⁻¹ min⁻¹ | [2] |

| Anesthetized Rats | Renal Hemodynamic Responses | Completely blocked ET-1-induced increases in renal vascular resistance and decreases in glomerular filtration rate | 0.05 mg/min/rat | |

| Human Skin Microcirculation | ET-1-induced Vasoconstriction | Inhibited vasoconstriction | Not specified | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on vasoconstriction.

In Vitro Vasoconstriction Studies using Isolated Rat Aortic Rings

This protocol is a standard method for assessing the direct effect of vasoactive compounds on blood vessels.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Endothelin-1 (ET-1)

-

This compound

-

Organ bath system with force-displacement transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in length.

-

For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.

-

-

Mounting and Equilibration:

-

Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

-

Experimental Protocol:

-

After equilibration, test the viability of the rings by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).

-

Wash the rings and allow them to return to baseline tension.

-

To assess the antagonist effect of this compound, pre-incubate the aortic rings with varying concentrations of this compound for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.

-

Record the isometric tension developed in response to ET-1.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by the high potassium solution.

-

Plot the concentration-response curves and calculate the EC50 values for ET-1 in the absence and presence of this compound.

-

The antagonist potency of this compound can be determined by Schild regression analysis to calculate the pA2 value.

-

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol allows for the investigation of the systemic effects of this compound on blood pressure.

Materials:

-

Male Sprague-Dawley rats (300-350g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Catheters for cannulation of the carotid artery and jugular vein

-

Pressure transducer and data acquisition system

-

Infusion pumps

-

Endothelin-1 (ET-1)

-

This compound

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with an appropriate anesthetic.

-

Cannulate the carotid artery for continuous measurement of arterial blood pressure.

-

Cannulate the jugular vein for intravenous administration of drugs.

-

Allow the animal to stabilize for a period of at least 30 minutes after surgery.

-

-

Experimental Protocol:

-

Record baseline mean arterial pressure (MAP).

-

To study the preventative effect of this compound, administer a bolus injection or continuous infusion of this compound.

-

After a pre-determined time, administer a bolus injection or a continuous infusion of ET-1 to induce a pressor response.

-

To study the reversal effect, first induce a sustained pressor response with a continuous infusion of ET-1. Once the blood pressure is stable, administer this compound.

-

Continuously monitor and record the MAP throughout the experiment.

-

-

Data Analysis:

-

Calculate the change in MAP from baseline in response to ET-1 in the presence and absence of this compound.

-

Express the data as mean ± SEM.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.

-

Visualizations

Signaling Pathway of Endothelin-1 and Inhibition by this compound

Caption: Signaling pathway of ET-1-induced vasoconstriction and its inhibition by this compound.

Experimental Workflow for In Vitro Vasoconstriction Assay

Caption: Workflow for assessing the effect of this compound on vasoconstriction in isolated rat aorta.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin system. Its non-selective antagonism of both ETA and ETB receptors allows for a comprehensive blockade of endothelin-mediated effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of vasoconstriction and related cardiovascular conditions. The provided diagrams offer a clear visual understanding of the compound's mechanism of action and its application in experimental settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reversal of established responses to endothelin-1 in vivo and in vitro by the endothelin receptor antagonists, BQ-123 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin receptor antagonists inhibit endothelin in human skin microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Endothelin Pathway with PD 145065: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ETA and ETB), plays a critical role in vascular homeostasis and pathophysiology. Dysregulation of the endothelin pathway is implicated in various cardiovascular, renal, and proliferative diseases. This technical guide provides a comprehensive overview of the investigation of the endothelin pathway using PD 145065, a potent, non-selective endothelin receptor antagonist. This document details the mechanism of action of this compound, presents its binding affinity data in a structured format, and offers detailed experimental protocols for its characterization. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies involved.

Introduction to the Endothelin System

The endothelins are a family of 21-amino acid peptides that exert a wide range of biological effects through the activation of two distinct receptor subtypes, the endothelin-A (ETA) and endothelin-B (ETB) receptors. ET-1, the most predominant and potent isoform, is primarily produced by vascular endothelial cells. The ETA receptor is mainly located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. The ETB receptor is found on both endothelial cells, where it mediates vasodilation via the release of nitric oxide and prostacyclin, and on smooth muscle cells, where it can also contribute to vasoconstriction. The intricate balance between ETA and ETB receptor signaling is crucial for maintaining cardiovascular health.

This compound: A Non-Selective Endothelin Receptor Antagonist

This compound is a synthetic peptide-like compound that acts as a competitive antagonist at both ETA and ETB receptors. Its non-selective nature makes it a valuable tool for investigating the overall physiological and pathophysiological roles of the endothelin system. By blocking the actions of endothelins at both receptor subtypes, researchers can elucidate the combined effects of ETA and ETB receptor signaling in various experimental models.

Quantitative Data on Endothelin Receptor Antagonists

The binding affinities of this compound and other commonly used endothelin receptor antagonists are summarized in the table below. This data is essential for designing and interpreting experiments aimed at dissecting the endothelin pathway.

| Compound | Receptor Target | IC50 (nM) | Ki (nM) | Reference(s) |

| This compound | ETA | 4 | - | [1] |

| ETB | 15 | - | [1] | |

| BQ-123 | ETA | 7.3 | 0.78 | [2][3] |

| ETB | 18,000 | 24,300 | [2][3] | |

| BQ-788 | ETA | - | 1,000 | [2] |

| ETB | - | 9.8 | [2] |

Endothelin Receptor Signaling Pathways

The activation of ETA and ETB receptors by endothelin peptides initiates a cascade of intracellular signaling events that ultimately mediate the physiological responses. The following diagram illustrates the major downstream signaling pathways associated with each receptor subtype.

References

- 1. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]

- 3. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

PD 145065: A Technical Guide for Preclinical Research in Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Hypertension (PH) is a severe pathophysiological condition characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. A key mediator in the pathogenesis of PH is the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). The biological effects of ET-1 are mediated through two G protein-coupled receptor subtypes: endothelin receptor A (ETA) and endothelin receptor B (ETB). Consequently, antagonism of these receptors represents a cornerstone of therapeutic strategy. PD 145065 is a potent, non-selective peptide antagonist of both ETA and ETB receptors, making it a valuable pharmacological tool for investigating the role of the endothelin system in preclinical models of pulmonary hypertension. This document provides a comprehensive technical guide on its use, including its pharmacological profile, mechanism of action, and detailed experimental protocols.

Pharmacological Profile of this compound

This compound (Ac-D-Bhg-L-Leu-L-Asp-L-Ile-L-Ile-L-Trp) is a non-selective endothelin receptor antagonist. Its efficacy is demonstrated by its low nanomolar inhibitory concentrations across both primary endothelin receptor subtypes.

| Parameter | Receptor | Test System | Value | Reference |

| IC50 | ETA | Rabbit renal artery vascular smooth muscle cells | 4 nM | [1] |

| IC50 | ETB | Rat cerebellum | 15 nM |

Mechanism of Action in Pulmonary Hypertension

The endothelin system plays a dual role in regulating vascular tone and remodeling, processes that are critically dysregulated in pulmonary hypertension.

-

On Vascular Smooth Muscle Cells (VSMCs): ET-1 binds to both ETA and ETB receptors on pulmonary artery smooth muscle cells. This activation triggers downstream signaling cascades that lead to potent vasoconstriction and stimulate cellular proliferation and hypertrophy, contributing to the vascular remodeling characteristic of PH.[2][3]

-

On Endothelial Cells (ECs): Activation of ETB receptors located on endothelial cells stimulates the release of vasodilators, primarily nitric oxide (NO) and prostacyclin (PGI2). These molecules counteract the vasoconstrictor effects and inhibit smooth muscle proliferation. ETB receptors on ECs are also involved in the clearance of circulating ET-1.

This compound, by blocking both ETA and ETB receptors, comprehensively inhibits the pathological actions of ET-1 on VSMCs, preventing vasoconstriction and proliferation.[4][5] The blockade of ETB receptors on VSMCs is beneficial, though its antagonism of endothelial ETB receptors may also inhibit ET-1 clearance and vasodilator production, a factor to consider in experimental design.

Experimental Protocols

This compound can be utilized in various established in vivo and in vitro models to study its effects on the development and progression of pulmonary hypertension.

In Vivo Models of Pulmonary Hypertension

Two widely used rodent models are the monocrotaline (MCT) rat model and the hypoxia/SU5416 mouse or rat model.

Protocol 4.1.1: Monocrotaline (MCT)-Induced PH in Rats [6][7]

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).

-

Induction: Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of monocrotaline (Sigma-Aldrich) at a dose of 60 mg/kg.[8][9] PAH typically develops over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH).[6]

-

This compound Administration: For therapeutic intervention studies, begin administration 14 days post-MCT injection. A documented effective dose is a continuous intravenous infusion of 0.05 mg/min/rat.[10] The compound should be dissolved in a suitable vehicle (e.g., sterile saline).

-

Endpoint Analysis (at 4 weeks):

-

Hemodynamic Assessment (RVSP).

-

Assessment of RVH (Fulton Index).

-

Histopathological analysis of pulmonary vasculature.

-

Protocol 4.1.2: Hypoxia/SU5416-Induced PH in Mice [11][12]

-

Animal Model: Adult male C57BL/6J mice.

-

Induction:

-

Administer a weekly subcutaneous injection of SU5416 (a VEGF receptor antagonist) at 20 mg/kg for three consecutive weeks.[13] SU5416 should be dissolved in a vehicle of DMSO, then suspended in carboxymethylcellulose (CMC) solution.

-

Concurrently, house the mice in a normobaric hypoxic chamber with 10% O2 for 3 weeks.[14]

-

-

This compound Administration: this compound can be administered via continuous infusion using osmotic mini-pumps implanted subcutaneously, starting at the same time as the induction protocol. The specific dose should be optimized but can be guided by rat infusion studies.[10]

-

Endpoint Analysis (at 3 weeks):

-

Hemodynamic Assessment (RVSP).

-

Assessment of RVH (Fulton Index).

-

Analysis of pulmonary vessel muscularization.

-

Assessment of Key In Vivo Endpoints

Protocol 4.2.1: Right Ventricular Systolic Pressure (RVSP) Measurement [15][16]

-

Anesthetize the animal (e.g., ketamine/xylazine i.p. or inhaled isoflurane).

-

Perform a tracheotomy and mechanically ventilate the animal.

-

Expose the right jugular vein via a cervical incision.

-

Introduce a pressure-volume (PV) catheter (e.g., Millar) into the jugular vein and carefully advance it through the right atrium and tricuspid valve into the right ventricle.

-

Allow the signal to stabilize and record RVSP for several minutes.

Protocol 4.2.2: Right Ventricular Hypertrophy (Fulton Index) [17][18]

-

Following euthanasia and hemodynamic measurements, excise the heart.

-

Trim the atria and great vessels from the ventricles.

-

Carefully dissect the free wall of the right ventricle (RV) from the left ventricle and septum (LV+S).[19]

-

Blot the tissues dry and weigh them separately.

-

Calculate the Fulton Index as the ratio of the weights: RV / (LV+S). An increased ratio indicates RV hypertrophy.[20][21]

In Vitro Assays

Protocol 4.3.1: VSMC Proliferation Assay [22][23]

-

Cell Culture: Culture human pulmonary artery smooth muscle cells (hPASMCs) in appropriate growth medium.

-

Serum Starvation: Plate cells in 96-well plates and serum-starve for 24 hours to synchronize the cell cycle.

-

Treatment:

-

Pre-incubate cells with varying concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a pro-proliferative agent, such as ET-1 (10-100 nmol/L) or serum, in the continued presence of this compound.

-

-

Proliferation Measurement (after 24-48 hours):

-

[3H]-Thymidine Incorporation: Pulse cells with [3H]-thymidine for the final 4-6 hours of incubation. Lyse the cells, harvest the DNA onto filter mats, and measure incorporated radioactivity using a scintillation counter.

-

EdU Incorporation: Use a kit like Click-iT™ EdU (Thermo Fisher Scientific) which detects DNA synthesis via a fluorescent click chemistry reaction, allowing for analysis by fluorescence microscopy or flow cytometry.[24][25]

-

MTT Assay: Add MTT reagent to the wells and incubate. Solubilize the resulting formazan crystals and measure absorbance to quantify cell viability/metabolic activity as a proxy for proliferation.

-

Preclinical Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical model of pulmonary hypertension.

Conclusion

This compound is a critical research tool for elucidating the complex role of the endothelin system in the pathophysiology of pulmonary hypertension. As a non-selective ETA/ETB receptor antagonist, it allows for the comprehensive blockade of ET-1 signaling. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to effectively design and execute preclinical studies, ultimately contributing to a deeper understanding of pulmonary hypertension and the development of novel therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Endothelin-1 promotes vascular smooth muscle cell migration across the artery wall: a mechanism contributing to vascular remodelling and intimal hyperplasia in giant-cell arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Smooth Muscle Cells Research Studies [lifelinecelltech.com]

- 4. ET Receptor Antagonist (this compound) - Echelon Biosciences [echelon-inc.com]

- 5. Vascular smooth muscle cell effect on endothelial cell endothelin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]

- 10. Antagonism of renal and systemic responses to endothelin-1 infusion with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]

- 12. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. 2.2. Measurement of Right-Ventricular Systolic Pressure (RVSP) [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of right ventricular hypertrophy (RVH) [bio-protocol.org]

- 18. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Upregulation of DDAH2 Limits Pulmonary Hypertension and Right Ventricular Hypertrophy During Chronic Hypoxia in Ddah1 Knockout Mice [frontiersin.org]

- 22. Endothelin-1 promoted proliferation of vascular smooth muscle cell through pathway of extracellular signal-regulated kinase and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Endothelin-1 Induced Vascular Smooth Muscle Cell Proliferation is Mediated by Cytochrome P-450 Arachidonic Acid Metabolites | Biomolecules and Biomedicine [bjbms.org]

- 24. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PD 145065 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of PD 145065, a non-selective endothelin receptor antagonist, in rat models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacological properties of this compound.

Introduction

This compound is a potent, non-selective antagonist of both endothelin receptor subtype A (ETᴀ) and subtype B (ETʙ). Endothelins are potent vasoconstrictors and mitogens implicated in the pathophysiology of various cardiovascular, renal, and inflammatory diseases. By blocking the action of endothelins, this compound serves as a valuable tool for investigating the role of the endothelin system in disease models and for assessing the therapeutic potential of endothelin receptor antagonism.

Data Presentation: In Vivo Dosages of Endothelin Receptor Antagonists in Rat Models

While specific dosage information for this compound across all administration routes in rats is limited in publicly available literature, the following tables summarize the available data for this compound and provide a reference range from studies using other endothelin receptor antagonists in various rat models. It is crucial for researchers to perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

Table 1: Intravenous Administration of this compound in Rats

| Compound | Dosage | Rat Model | Experimental Focus | Reference |

| This compound | 0.05 mg/min/rat (infusion) | Anesthetized Wistar rats | Antagonism of endothelin-1 induced pressor and renal hemodynamic responses | [1] |

Table 2: Reference Dosages of Other Endothelin Receptor Antagonists in Rats (Various Administration Routes)

| Compound | Administration Route | Dosage Range | Rat Model | Experimental Focus | Reference |

| LU 135252 (ETᴀ antagonist) | Intravenous Infusion | 0.5, 1, or 5 mg/kg/day | Ischemic Acute Renal Failure | Dose-dependent improvement of renal function | [2] |

| SB209670 (Non-selective) | Intravenous Infusion | 10, 30, and 100 µg/kg/min | Renal Ischemia-Reperfusion Injury | Amelioration of renal injury | [3] |

| UK-350,926 (ETᴀ-selective) | Intravenous Infusion | 30 and 100 µg/kg/min | Renal Ischemia-Reperfusion Injury | Attenuation of renal dysfunction | [3] |

| BMY-25282 | Single Intravenous Bolus | 0.05, 0.25, or 0.50 mg/kg | Toxicity Study | Determination of non-toxic dose | [4] |

| Ramizol | Oral Gavage | 50, 500, and 1500 mg/kg/day | Toxicity Study | Evaluation of general toxicity | [5] |

| Anogeissus leiocarpa extract | Oral Gavage | 50, 100, and 150 mg/kg/day | L-NAME-Induced Hypertension | Antihypertensive effect | [6] |

Experimental Protocols

The following are detailed protocols for the administration of compounds to rat models, adapted for the use of this compound. Researchers should adapt these protocols based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the physicochemical properties of their this compound formulation.

Protocol 1: Intravenous (IV) Infusion of this compound

Objective: To achieve and maintain a steady-state plasma concentration of this compound.

Materials:

-

This compound

-

Sterile vehicle (e.g., saline, PBS)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Infusion pump

-

Catheters (for jugular or femoral vein)

-

Surgical instruments

-

Animal scale

-

Heating pad

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in a sterile vehicle to the desired concentration. The concentration should be calculated based on the infusion rate and the desired dosage.

-

Ensure the solution is sterile-filtered.

-

-

Animal Preparation:

-

Anesthetize the rat according to your approved protocol.

-

Shave and disinfect the surgical area (e.g., neck for jugular vein cannulation).

-

Surgically implant a catheter into the jugular or femoral vein.

-

Exteriorize the catheter and secure it.

-

Allow the animal to recover from surgery if required by the experimental design.

-

-

Infusion:

-

Connect the catheter to the infusion pump.

-

Set the infusion pump to the desired rate (e.g., to deliver 0.05 mg/min/rat).[1]

-

Begin the infusion and monitor the animal for the duration of the experiment.

-

Protocol 2: Intravenous (IV) Bolus Injection of this compound

Objective: To rapidly achieve a peak plasma concentration of this compound.

Materials:

-

This compound

-

Sterile vehicle

-

Syringes (1 mL or 3 mL)

-

Needles (25-27 gauge)

-

Rat restrainer

-

Heat lamp or warming pad (for tail vein dilation)

-

70% ethanol

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in a sterile vehicle to the desired concentration. The final volume for a bolus injection should typically not exceed 5 mL/kg.

-

Sterile-filter the solution.

-

-

Animal Preparation:

-

Place the rat in a restrainer.

-

Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

-

Wipe the tail with 70% ethanol.

-

-

Injection:

-

Insert the needle, bevel up, into one of the lateral tail veins.

-

Slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the animal for any adverse reactions.

-

Protocol 3: Subcutaneous (SC) Injection of this compound

Objective: To provide a slower absorption and more sustained release of this compound compared to IV injection.

Materials:

-

This compound

-

Sterile vehicle

-

Syringes (1 mL or 3 mL)

-

Needles (23-25 gauge)

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

Animal Preparation and Injection:

-

Grasp the loose skin over the dorsal midline (scruff) between the thumb and forefinger to create a "tent".

-

Insert the needle into the base of the tented skin, parallel to the spine.

-

Aspirate briefly to ensure a blood vessel has not been entered.

-

Inject the solution.

-

Withdraw the needle and gently massage the area to aid dispersion.

-

Protocol 4: Oral Gavage (PO) Administration of this compound

Objective: To administer a precise oral dose of this compound.

Materials:

-

This compound

-

Vehicle suitable for oral administration (e.g., water, methylcellulose solution)

-

Gavage needles (16-18 gauge, with a ball tip)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of this compound Suspension/Solution:

-

Suspend or dissolve this compound in the chosen vehicle. The gavage volume for rats is typically between 5-20 mL/kg.[5]

-

-

Animal Handling and Dosing:

-

Gently restrain the rat, holding it in an upright position.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.

-

Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance. Do not force the needle.

-

Once the needle is in the stomach, slowly administer the formulation.

-

Withdraw the needle gently.

-

Monitor the animal for any signs of distress.

-

Signaling Pathway and Experimental Workflow Diagrams

Endothelin Receptor Signaling Pathway Antagonized by this compound

Caption: this compound non-selectively antagonizes ETᴀ and ETʙ receptors.

General Experimental Workflow for In Vivo Efficacy Study

Caption: A typical workflow for evaluating this compound in a rat disease model.

References

- 1. Antagonism of renal and systemic responses to endothelin-1 infusion with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic administration of an endothelin-A receptor antagonist after acute ischemic renal failure dose-dependently improves recovery of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of endothelin antagonists on renal ischaemia-reperfusion injury and the development of acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-dose and multiple-dose intravenous toxicity studies of BMY-25282 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for PD 145065 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 145065 is a potent, non-selective antagonist of the endothelin-A (ETᴀ) and endothelin-B (ETʙ) receptors.[1] The endothelin axis, particularly the interaction of endothelin-1 (ET-1) with its receptors, has been implicated in various aspects of cancer progression, including cell proliferation, survival, angiogenesis, and metastasis.[2][3] ET-1 signaling is known to be upregulated in several malignancies, including prostate and ovarian cancer.[2][4] Blockade of these receptors with antagonists like this compound presents a promising therapeutic strategy for cancer research and drug development.

These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting, including detailed protocols for key assays and illustrative data.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of endothelin peptides (ET-1, ET-2, ET-3) to the ETᴀ and ETʙ receptors. These G protein-coupled receptors, upon activation by ET-1, trigger a cascade of downstream signaling pathways that promote cancer cell growth and survival. By blocking these receptors, this compound can effectively inhibit these pro-tumorigenic signals.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on various cancer cell lines. Please note that these values are illustrative and may vary depending on the specific experimental conditions and cell line used.

Table 1: Illustrative IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Illustrative IC₅₀ (µM) |

| PC-3 | Prostate Cancer | MTT Assay | 72 | 15 |

| DU145 | Prostate Cancer | MTT Assay | 72 | 25 |

| OVCAR-3 | Ovarian Cancer | SRB Assay | 48 | 10 |

| SKOV-3 | Ovarian Cancer | SRB Assay | 48 | 18 |

| A549 | Lung Cancer | MTT Assay | 72 | 30 |

| MCF-7 | Breast Cancer | MTT Assay | 72 | 45 |

| B16-F10 | Melanoma | MTT Assay | 48 | 22 |

Note: The IC₅₀ value for this compound in rabbit renal artery vascular smooth muscle cells has been reported as 4 nM.[1] This suggests that higher concentrations may be required to observe effects in cancer cell lines, which can have varying levels of receptor expression and downstream signaling activation.

Table 2: Illustrative Effects of this compound on Apoptosis and Cell Migration

| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (hours) | % Increase in Apoptosis (Annexin V Assay) | % Inhibition of Cell Migration (Transwell Assay) |

| PC-3 | Prostate Cancer | 20 | 48 | 35 | 50 |

| OVCAR-3 | Ovarian Cancer | 15 | 24 | 40 | 60 |

| A549 | Lung Cancer | 30 | 48 | 25 | 40 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution prepared in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10, 20, 50 µM) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Migration Assay (Transwell Assay)

This protocol details a transwell migration assay to assess the inhibitory effect of this compound on cancer cell migration.

Materials:

-

Cancer cell lines of interest

-

Serum-free medium and complete medium

-

This compound

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.

-

Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 10, 20, 50 µM). Seed 1 x 10⁵ cells in 200 µL of this suspension into the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by incubating with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Quantification: Gently wash the inserts with water. Count the number of migrated cells in several random fields under a microscope. Calculate the percentage of migration inhibition compared to the untreated control.

Visualization of Pathways and Workflows

Endothelin-1 Signaling Pathway

Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for this compound In Vitro Studies

Caption: A general workflow for evaluating the in vitro effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Endothelin-A Receptor Antagonists and Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin receptor antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin-A receptor antagonists in prostate cancer treatment-a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving PD 145065 for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 145065 is a potent, non-selective antagonist of endothelin receptors ET-A and ET-B. Its effective use in experimental settings is critically dependent on proper dissolution and formulation. This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo research applications. Adherence to these guidelines is essential for ensuring the reproducibility and accuracy of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions and experimental dilutions.

| Property | Value | Reference |

| Molecular Weight | 950.13 g/mol | [1] |

| Molecular Formula | C₅₂H₆₇N₇O₁₀ | [1] |

| Appearance | White solid | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

Solubility Data

The solubility of this compound can vary depending on the solvent and the salt form of the compound. The following table summarizes the available solubility data. Researchers should note the conflicting reports regarding solubility in DMSO and are advised to perform small-scale solubility tests before preparing large-volume stock solutions.

| Solvent | Reported Solubility | Notes | Reference |

| Phosphate Buffer (pH 7.5) | 1 mg/mL | [2] | |

| DMSO | < 1 mg/mL | Refers to the product as slightly soluble or insoluble. | [3] |